An In-Depth Technical Guide to 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride (CAS 135906-03-5)
An In-Depth Technical Guide to 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride (CAS 135906-03-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride, with the CAS number 135906-03-5, is a bicyclic amine of significant interest in medicinal chemistry and pharmaceutical development. It is most notably recognized as a key intermediate in the synthesis of Granisetron, a potent and selective 5-HT₃ receptor antagonist used for the prevention and treatment of nausea and vomiting, particularly that induced by chemotherapy and radiotherapy.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical methods, and its role in the mechanism of action of 5-HT₃ receptor antagonists.
Physicochemical Properties
The compound is typically available as a white to off-white solid and is known for its solubility in water and other polar solvents, a characteristic enhanced by its dihydrochloride salt form.[2][3] This property is advantageous for its use in various chemical reactions and biological assays. The bicyclic structure imparts a rigid conformation that is crucial for its interaction with biological targets.
Table 1: Physicochemical Data for 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine and its Dihydrochloride Salt
| Property | Value | CAS Number | Source(s) |
| Dihydrochloride Salt | 135906-03-5 | ||
| Molecular Formula | C₉H₂₀Cl₂N₂ | 135906-03-5 | [4] |
| Molecular Weight | 227.17 g/mol | 135906-03-5 | [4] |
| Physical Form | Solid | 135906-03-5 | [5] |
| Boiling Point | 294.6 °C at 760 mmHg | 135906-03-5 | [2] |
| Solubility | Soluble in water and alcohol. | 135906-03-5 | [2][3] |
| Free Base (endo-isomer) | 76272-56-5 | ||
| Molecular Formula | C₉H₁₈N₂ | 76272-56-5 | [6] |
| Molecular Weight | 154.25 g/mol | 76272-56-5 | [6] |
| Physical Form | Colorless or slightly yellowish transparent liquid | 76272-56-5 | [7] |
| Density | 0.968 g/cm³ | 76272-56-5 | [7] |
| Boiling Point | 115-119 °C at 18 mmHg | 76272-56-5 | [7] |
| Melting Point | 72.1 °C | 76272-56-5 | [7] |
| Flash Point | 67.3 °C | 76272-56-5 | [7] |
| Refractive Index | 1.517 | 76272-56-5 | [7] |
Synthesis and Manufacturing
The synthesis of endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine is a critical step in the production of Granisetron. A common synthetic route involves the reduction of an oxime precursor.
Experimental Protocol: Synthesis of endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine
This protocol is based on the hydrogenation of N-methyl-9-azabicyclo-[3.3.1]-nonan-3-one oxime.
Materials:
-
N-methyl-9-azabicyclo-[3.3.1]-nonan-3-one oxime
-
Ethanol
-
Raney Nickel
-
Ammonium acetate
-
Dilute Hydrochloric Acid
-
Ethyl Acetate
-
Potassium Carbonate (K₂CO₃)
Procedure:
-
Dissolve N-methyl-9-azabicyclo-[3.3.1]-nonan-3-one oxime (e.g., 3.25 g, 0.02 mole) in ethanol in a suitable hydrogenation reactor.
-
Add Raney Nickel as the catalyst and ammonium acetate.
-
Pressurize the reactor with hydrogen (e.g., to 300 p.s.i.) and heat to 50°C for 24 hours.
-
After the reaction is complete, cool the mixture and carefully filter off the catalyst.
-
Evaporate the filtrate in vacuo.
-
Dissolve the residue in dilute hydrochloric acid and then basify the solution.
-
Extract the product into ethyl acetate.
-
Combine the organic layers, dry with anhydrous potassium carbonate (K₂CO₃), filter, and evaporate in vacuo to yield the final product.
The crude product can often be used in the subsequent synthesis of Granisetron without further purification. The dihydrochloride salt can be prepared by treating the free base with hydrochloric acid in a suitable solvent.
Biological Activity and Mechanism of Action
As a precursor to Granisetron, the biological significance of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride is intrinsically linked to the pharmacology of 5-HT₃ receptor antagonists. While specific binding affinity data for this intermediate is not widely published, its structural contribution to the high affinity and selectivity of Granisetron for the 5-HT₃ receptor is paramount.
The 5-HT₃ receptor is a ligand-gated ion channel.[1] In the context of chemotherapy-induced nausea and vomiting, cytotoxic drugs can damage enterochromaffin cells in the gastrointestinal tract, leading to a release of serotonin (5-hydroxytryptamine, 5-HT). This serotonin then activates 5-HT₃ receptors on vagal afferent nerves, which transmit signals to the vomiting center in the brainstem.[1]
Granisetron, and by extension the class of drugs it belongs to, acts as a competitive antagonist at these 5-HT₃ receptors, blocking the binding of serotonin and thereby inhibiting the initiation of the vomiting reflex.[1]
Analytical Methods
The quality control of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine is crucial, particularly in distinguishing between the desired endo isomer and the exo isomer, which is considered an impurity. The European Pharmacopoeia provides methods for the analysis of "Granisetron impurity E," which corresponds to this compound.
Experimental Protocol: Thin-Layer Chromatography (TLC)
This method is adapted from the European Pharmacopoeia for the identification and control of Impurity E in Granisetron.
Materials:
-
TLC silica gel F₂₅₄ plate
-
Solvent mixture: Water, Acetonitrile (20:80 V/V)
-
Mobile phase: Concentrated ammonia, 2-propanol, ethyl acetate (6.5:30:50 V/V/V)
-
Iodine vapor chamber
Procedure:
-
Test Solution: Dissolve approximately 0.25 g of the substance to be examined in the solvent mixture and dilute to 5 mL.
-
Reference Solution: Prepare a suitable concentration of Granisetron impurity E CRS in the solvent mixture.
-
Application: Apply 2 µL of each solution to the TLC plate.
-
Development: Develop the plate over half of its length using the mobile phase.
-
Drying: Dry the plate in air.
-
Detection: Expose the plate to iodine vapor for 30 minutes and observe the spots.
Conclusion
9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride is a compound of considerable importance in the pharmaceutical industry due to its essential role in the synthesis of Granisetron. Its well-defined structure and physicochemical properties make it a valuable building block for this selective 5-HT₃ receptor antagonist. A thorough understanding of its synthesis, analytical characterization, and the biological context in which it is utilized is crucial for researchers and professionals involved in the development of antiemetic therapies and related fields of medicinal chemistry.
References
- 1. Granisetron (JAN/USAN/INN) | C18H24N4O | CID 5284566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. CAS 135906-03-5: Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]… [cymitquimica.com]
- 4. 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine;dihydrochloride | C9H20Cl2N2 | CID 18956997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Granisetron impurity E CRS | LGC Standards [lgcstandards.com]
- 6. Granisetron impurity E EP Reference Standard Sigma Aldrich [sigmaaldrich.com]
- 7. innospk.com [innospk.com]
